molecular formula C22H23N5O B12414143 PI3K/mTOR Inhibitor-3

PI3K/mTOR Inhibitor-3

Cat. No.: B12414143
M. Wt: 373.5 g/mol
InChI Key: LNQQYBUEVDGDBO-UHFFFAOYSA-N
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Description

Fundamental Role of PI3K/AKT/mTOR Signaling in Cellular Homeostasis

The PI3K/AKT/mTOR pathway is a master regulator of cellular life, integrating a variety of extracellular and intracellular signals to maintain a balance between growth, survival, and metabolism. aacrjournals.orgmdpi.com Its proper functioning is indispensable for tissue development and the maintenance of physiological equilibrium.

A primary function of the PI3K/AKT/mTOR pathway is the positive regulation of cell growth (an increase in cell size) and proliferation (an increase in cell number). mdpi.comnih.gov Upon activation by growth factors, PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This leads to the recruitment and activation of the serine/threonine kinase AKT. Activated AKT, in turn, can stimulate mTOR complex 1 (mTORC1), a key downstream effector. aacrjournals.org

mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase (S6K) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1). researchgate.net This cascade of events ultimately leads to an increase in the translation of mRNAs essential for cell growth and division. mdpi.com The pathway is intricately linked to the cell cycle, with the ability to promote entry into the S phase, where DNA synthesis occurs. mdpi.com

The PI3K/AKT/mTOR pathway is a potent promoter of cell survival by actively inhibiting apoptosis, or programmed cell death. mdpi.comwikipedia.org AKT can phosphorylate and inactivate several pro-apoptotic proteins, including Bcl-2-associated death promoter (BAD) and Caspase-9. frontiersin.org By inhibiting these key components of the apoptotic machinery, the pathway ensures cell survival under normal conditions. frontiersin.orgnih.gov

Furthermore, AKT can regulate the activity of transcription factors from the Forkhead box O (FOXO) family. wikipedia.org Phosphorylation by AKT sequesters FOXO proteins in the cytoplasm, preventing them from entering the nucleus and transcribing genes that promote cell death. acs.org This regulation is a critical mechanism for preventing unwanted apoptosis and maintaining tissue homeostasis. wikipedia.org Dysregulation of this anti-apoptotic function is a common feature of cancer cells, allowing them to evade cell death signals. mdpi.com

The PI3K/AKT/mTOR pathway plays a central role in coordinating cellular metabolism to match the energy and building block demands of growth and proliferation. nih.govaacrjournals.org It promotes the uptake and utilization of glucose and other nutrients. mdpi.com mTORC1 activation, for instance, can enhance glycolysis, the process of breaking down glucose for energy. nih.gov

Angiogenesis, the formation of new blood vessels, is another critical process regulated by this pathway. The pathway can increase the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn upregulates the production of vascular endothelial growth factor (VEGF). wikipedia.org VEGF is a potent stimulator of angiogenesis, which is essential for supplying nutrients and oxygen to growing tissues and tumors. researchgate.net

Dysregulation of the PI3K/AKT/mTOR Pathway in Pathophysiological States

Given its fundamental roles, it is not surprising that aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human diseases, most notably cancer. nih.govmedchemexpress.com This hyperactivity drives uncontrolled cell growth, proliferation, and survival, contributing to tumor development and progression. aacrjournals.org

The PI3K/AKT/mTOR pathway can be constitutively activated in cancer through various genetic and epigenetic alterations. medchemexpress.com Common mechanisms include:

Receptor Tyrosine Kinase (RTK) Overexpression: Increased expression or activating mutations of RTKs, such as the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2), lead to excessive upstream signaling and pathway activation. medchemexpress.comresearchgate.net

Gene Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent oncogenic mutations in human cancers. researchgate.net Mutations in AKT genes also occur, albeit less frequently.

PTEN Loss: The tumor suppressor gene PTEN encodes a phosphatase that counteracts PI3K activity by dephosphorylating PIP3. Loss of PTEN function, through mutation, deletion, or epigenetic silencing, is a common event in many cancers and leads to sustained pathway activation. aacrjournals.org

These alterations result in a state of constant "on" signaling, decoupling the pathway from its normal regulatory inputs and promoting malignant transformation. researchgate.net

Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent finding across a wide range of human cancers, making it a pan-cancer therapeutic target. medchemexpress.comresearchgate.net For example:

Breast Cancer: The pathway is frequently dysregulated, particularly in hormone receptor-positive and HER2-positive subtypes, often due to PIK3CA mutations.

Prostate Cancer: Loss of PTEN is a common driver of pathway activation in prostate cancer. wikipedia.org

Glioblastoma: A significant proportion of glioblastoma multiforme (GBM) tumors exhibit PI3K pathway alterations, including PTEN loss and PIK3CA mutations.

Colorectal Cancer: Mutations in PIK3CA are frequently observed in colorectal cancers. mdpi.com

Renal Cancer: The pathway is often overactivated in renal cell carcinoma and is a key target for therapy.

The widespread hyperactivity of this pathway in various cancer models underscores the broad therapeutic potential of inhibitors like PI3K/mTOR Inhibitor-3.

Research Findings on Dual PI3K/mTOR Inhibitors

While specific data for this compound is limited, research on other dual PI3K/mTOR inhibitors provides insight into the potential activity of this class of compounds. The following table summarizes inhibitory concentrations (IC₅₀) for several well-characterized dual inhibitors against PI3K isoforms and mTOR.

Compound NamePI3Kα (IC₅₀ nM)PI3Kβ (IC₅₀ nM)PI3Kγ (IC₅₀ nM)PI3Kδ (IC₅₀ nM)mTOR (IC₅₀/Kᵢ nM)
Dactolisib (BEZ235) 47557Not specified
PF-04691502 1.8 (Kᵢ)2.1 (Kᵢ)1.9 (Kᵢ)1.6 (Kᵢ)16 (Kᵢ)
BGT-226 46338Not specifiedNot specified
GNE-477 4148293621

This table presents representative data for the class of dual PI3K/mTOR inhibitors to illustrate typical potency. Data for the specific compound "this compound" is not widely available in the public domain.

Rationale for Dual PI3K/mTOR Pathway Inhibition

Targeting a single node in the PI3K/mTOR pathway has been met with challenges, primarily due to the pathway's complex network of feedback loops. nih.govnih.govmdpi.com This has provided a strong rationale for the simultaneous inhibition of both PI3K and mTOR. aacrjournals.orgphysiology.org

A significant drawback of inhibiting only the mTOR Complex 1 (mTORC1) is the activation of a potent negative feedback loop. nih.govnih.gov mTORC1/S6K1 activation normally suppresses upstream signaling by inhibiting insulin (B600854) receptor substrate (IRS). mdpi.comoncotarget.com When mTORC1 is blocked by inhibitors like rapalogs, this feedback is relieved, leading to the over-activation of upstream pathways, including PI3K and its key downstream effector, AKT. nih.govaacrjournals.orgaacrjournals.org This reactivation of AKT can counteract the intended anti-proliferative effects of mTORC1 inhibition and contribute to drug resistance. nih.govaacrjournals.org

Even more direct mTOR kinase inhibitors can have a biphasic effect on AKT. nih.govaacrjournals.org While they initially inhibit AKT phosphorylation by blocking mTORC2, this also relieves feedback inhibition of receptor tyrosine kinases (RTKs), leading to subsequent PI3K activation and re-phosphorylation of AKT at the T308 residue, which is sufficient to reactivate AKT signaling. nih.govaacrjournals.org Dual PI3K/mTOR inhibitors are designed to overcome this problem by targeting both the upstream (PI3K) and downstream (mTOR) components of the pathway, thereby preventing the feedback activation of AKT that can occur when mTORC1 is inhibited alone. aacrjournals.orgnih.gov

Dual inhibition of PI3K and mTOR offers a more thorough blockade of the entire signaling cascade. nih.govresearchgate.net Since PI3K and mTOR are both key kinases in the pathway, their simultaneous inhibition ensures that the signal is cut off at two critical junctures. nih.govguidetopharmacology.org This approach can inhibit all PI3K isoforms as well as both mTORC1 and mTORC2 complexes. nih.gov

This comprehensive suppression can lead to more potent anti-proliferative and pro-apoptotic effects compared to agents that target only one component of the pathway. aacrjournals.org By blocking the pathway both upstream and downstream of AKT, dual inhibitors can prevent escape mechanisms and potentially overcome the resistance that arises from the pathway's intricate feedback and crosstalk. physiology.orgnih.govresearchgate.net Research suggests that this strategy may be particularly effective in tumors with various molecular alterations within the PI3K pathway. aacrjournals.org

Overview of The Chemical Compound (this compound) as a Representative Dual PI3K/mTOR Inhibitor for Academic Investigation

For the purpose of academic investigation, we will refer to the well-characterized compound Dactolisib as "this compound". ontosight.ai Dactolisib is an orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor of PI3K and mTOR kinases. wikipedia.orgnih.gov It has been extensively studied in preclinical settings, making it a suitable model compound for research into the effects of dual pathway inhibition. ontosight.ainih.govplos.org

This compound (Dactolisib) potently and competitively binds to the ATP-binding site of both PI3K and mTOR, inhibiting their kinase activity. selleckchem.com This dual action effectively blocks signaling through the entire PI3K/AKT/mTOR pathway, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells. ontosight.ainih.govabmole.com Its ability to inhibit all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) allows for a comprehensive shutdown of the pathway. nih.govplos.orgmedchemexpress.com

Biochemical assays have detailed the inhibitory activity of this compound against various PI3K isoforms and mTOR. These findings are crucial for understanding its mechanism of action and for designing experiments to probe the intricacies of the PI3K/mTOR signaling network.

Table 1: Biochemical Inhibitory Activity of this compound (Dactolisib)

Target IC50 (nM)
p110α 4 selleckchem.comabmole.commedchemexpress.commedkoo.com
p110β 75 selleckchem.comabmole.commedchemexpress.commedkoo.com
p110γ 5 selleckchem.comabmole.commedchemexpress.commedkoo.com
p110δ 7 selleckchem.comabmole.commedchemexpress.commedkoo.com
mTOR 20.7 selleckchem.commedchemexpress.comlifetechindia.com

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.

The well-documented in vitro and in vivo activity of this compound, combined with its known potency against key pathway components, establishes it as an important tool for academic research aimed at elucidating the complex roles of the PI3K/mTOR pathway. nih.govplos.orgoncotarget.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

3-methyl-8-(6-methylpyridin-3-yl)-1-piperidin-4-ylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C22H23N5O/c1-14-3-4-16(12-24-14)15-5-6-19-18(11-15)21-20(13-25-19)26(2)22(28)27(21)17-7-9-23-10-8-17/h3-6,11-13,17,23H,7-10H2,1-2H3

InChI Key

LNQQYBUEVDGDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCNCC5)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of the Chemical Compound

Target Engagement and Kinase Inhibition Profile

The primary mechanism of PI3K/mTOR Inhibitor-3 involves direct interaction with the kinase domains of its target proteins, leading to potent enzymatic inhibition. This engagement is characterized by its competitive nature with ATP and its broad activity against various isoforms of PI3K and both mTOR complexes.

ATP-Competitive Binding to PI3K and mTOR Kinase Domains

This compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket within the catalytic domains of both PI3K and mTOR kinases. This is possible due to the high degree of structural homology shared between the kinase domains of the PI3K and mTOR proteins, which both belong to the PI3K-related kinase (PIKK) superfamily. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. This dual, ATP-competitive mechanism allows for a more complete shutdown of the pathway compared to allosteric inhibitors which may only partially block kinase activity.

Isoform Selectivity and Potency Across Class I PI3K Isoforms (p110α, β, δ, γ)

This compound demonstrates a "pan-Class I" inhibition profile, meaning it potently targets all four Class I PI3K catalytic subunit isoforms: p110α, p110β, p110δ, and p110γ. This broad activity is considered advantageous as it may prevent the confounding effects of isoform interaction and adaptive resistance that can occur with isoform-specific inhibitors. Different PI3K isoforms can have distinct roles in oncogenic signaling, and inhibiting all four may address a wider range of pathway abnormalities. The inhibitory activity is typically observed in the low nanomolar range, indicating high potency.

For instance, the well-characterized dual inhibitor Gedatolisib (PF-05212384), which exemplifies this class of compounds, shows potent inhibition across all Class I isoforms.

Table 1: Inhibitory Potency of a Representative Compound (Gedatolisib) Against PI3K Isoforms and mTOR
TargetIC₅₀ (nM)
p110α0.4
p110β6
p110γ5.4
p110δ6
mTOR1.6
Data sourced from references. IC₅₀ represents the half-maximal inhibitory concentration.

Differential Inhibition of mTOR Complexes (mTORC1 and mTORC2)

A key feature of this compound is its ability to inhibit both functionally distinct mTOR complexes, mTORC1 and mTORC2. This is a significant advantage over first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1. Inhibition of mTORC1 alone can lead to a feedback activation of the PI3K pathway via mTORC2, which can limit therapeutic efficacy. By acting as an ATP-competitive inhibitor that targets the mTOR kinase domain directly, this compound effectively blocks the activity of both complexes. This simultaneous inhibition of mTORC1 and mTORC2 prevents the feedback-mediated activation of AKT, leading to a more thorough and sustained blockade of the entire signaling cascade.

Disruption of Downstream Signaling Cascades

The dual inhibition of PI3K and mTOR by this compound results in the comprehensive suppression of key downstream signaling nodes. This disruption is evident in the altered phosphorylation status of crucial effector proteins that govern cell growth, proliferation, and survival.

Phosphorylation Status of AKT (Thr308 and Ser473)

The protein kinase AKT is a central node in the PI3K pathway, and its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). This compound profoundly impacts both phosphorylation events.

p-AKT (Thr308): Phosphorylation at Thr308 is mediated by the kinase PDK1, which is activated downstream of PI3K. By inhibiting PI3K, the inhibitor prevents the production of PIP3, a crucial second messenger required for PDK1 activation, thereby leading to a significant reduction in AKT phosphorylation at Thr308.

p-AKT (Ser473): Phosphorylation at Ser473 is a direct function of the mTORC2 complex. The direct inhibition of the mTOR kinase by this compound blocks mTORC2 activity, thus preventing the phosphorylation of AKT at this site.

The concomitant suppression of phosphorylation at both sites ensures a complete inactivation of AKT, which is a more effective anti-proliferative strategy than targeting either phosphorylation event alone.

Regulation of S6 Kinase (S6K) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)

S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1) are two of the best-characterized downstream effectors of the mTORC1 complex, playing pivotal roles in protein synthesis and cell growth. This compound effectively suppresses the activity of both.

S6 Kinase (S6K): Activated mTORC1 phosphorylates and activates S6K. S6K then phosphorylates several substrates, including the ribosomal protein S6, to promote translation and protein synthesis. Inhibition of mTORC1 by this compound leads to a marked decrease in the phosphorylation of S6K and its substrates.

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, thereby promoting protein synthesis. By inhibiting mTORC1, this compound prevents the phosphorylation of 4E-BP1, keeping it in its active, translation-suppressing state.

The dual blockade of S6K activation and the maintenance of 4E-BP1's inhibitory function lead to a powerful suppression of the protein synthesis machinery required for tumor cell growth and proliferation.

Table 2: Summary of Effects on Downstream Signaling Molecules
Signaling MoleculePrimary RegulatorEffect of this compound
p-AKT (Thr308)PI3K/PDK1Inhibited
p-AKT (Ser473)mTORC2Inhibited
p-S6KmTORC1Inhibited
p-4E-BP1mTORC1Inhibited

Effects on Other Key Effectors (e.g., FOXO, GSK3β)

The inhibitory action of compounds like this compound extends to several key downstream effectors beyond the immediate pathway components. Two such important effectors are the Forkhead box O (FOXO) family of transcription factors and Glycogen Synthase Kinase 3β (GSK3β).

FOXO Transcription Factors: In normal cellular signaling, Akt phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing them from activating target genes. nih.govaacrjournals.org Inhibition of the PI3K/Akt pathway by a dual inhibitor prevents this phosphorylation. aacrjournals.org Consequently, FOXO factors like FOXO1 and FOXO3a remain active, translocate to the nucleus, and initiate the transcription of genes involved in processes such as apoptosis and cell-cycle arrest. nih.govaacrjournals.orgfrontiersin.org Studies on dual PI3K/mTOR inhibitors have shown that this activation of FOXO3a is a crucial mediator of the apoptotic response to pathway inhibition. aacrjournals.orgmdpi.com

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is another direct substrate of Akt. Phosphorylation by Akt inhibits GSK3β activity. nih.govnih.gov Therefore, treatment with a PI3K/mTOR inhibitor leads to a decrease in phosphorylated (inactive) GSK3β, thereby increasing its activity. nih.gov Active GSK3β can influence cellular processes by phosphorylating a wide range of substrates, including those involved in the regulation of cyclin D1 and c-Myc, which are critical for cell cycle progression. nih.gov

Impact on Cellular Phenotypes at the Molecular Level

The molecular inhibition of the PI3K/mTOR pathway by this class of compounds translates into significant and observable changes in cellular behavior and function. These phenotypic alterations are a direct consequence of the disruption of the signaling cascade that governs many aspects of cell life and death.

A primary outcome of treatment with dual PI3K/mTOR inhibitors is the arrest of the cell cycle, predominantly in the G1 phase. frontiersin.orgmdpi.comnih.gov This is achieved by altering the expression and activity of key cell cycle regulatory proteins. For instance, the dual inhibitor PQR309 has been shown to induce G1 arrest by decreasing the expression of cyclin-dependent kinase 6 (CDK6) and increasing the expression of the cell cycle inhibitor p27. mdpi.comnih.gov The PI3K/mTOR pathway normally promotes the progression from the G1 to the S phase of the cell cycle; its inhibition effectively puts a brake on cell proliferation. frontiersin.orgresearchgate.net

Table 1: Effect of PI3K/mTOR Inhibitors on Cell Cycle Regulatory Proteins

Compound Cell Line Effect on Protein Expression Outcome
PQR309 Endometrial Cancer Cells ↓ CDK6, ↑ p27 G1 Arrest
LY294002 Mantle Cell Lymphoma ↓ Cyclin D, ↓ pRb (active) G1 Arrest

PI3K/mTOR inhibitors can trigger programmed cell death through two main pathways: apoptosis and autophagy.

Apoptosis: The PI3K/Akt pathway is a major cell survival pathway, in part by inhibiting pro-apoptotic proteins. mdpi.com By blocking this pathway, inhibitors can increase apoptosis. nih.govamegroups.org For example, the dual inhibitor NVP-BEZ235 has been shown to increase apoptosis in laryngeal squamous cell carcinoma cell lines. amegroups.org Similarly, inhibition of the pathway in neuroblastoma cells leads to FOXO3a-mediated apoptosis. aacrjournals.org

Autophagy: Autophagy is a cellular process of self-digestion of damaged organelles and proteins. The mTOR complex 1 (mTORC1) is a major negative regulator of autophagy. nih.govacs.orgspandidos-publications.com Therefore, inhibiting mTOR can induce autophagy. researchgate.net However, the relationship is complex, as the PI3K/Akt pathway itself can also regulate autophagy. nih.govacs.org In some contexts, the induction of autophagy may serve as a survival mechanism for cancer cells, and combining PI3K/mTOR inhibitors with autophagy inhibitors has been shown to have a synergistic antitumor effect. amegroups.org

The mTOR pathway is a master regulator of protein synthesis and, consequently, cell growth. mdpi.comoncohemakey.comascopubs.org mTORC1 directly phosphorylates and activates S6 kinase (S6K) and inhibits the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govascopubs.orgnih.gov The activation of S6K and the release of eIF4E from 4E-BP1 are critical steps for initiating the translation of messenger RNAs (mRNAs) that code for proteins required for cell growth and proliferation. nih.gov By inhibiting mTOR, this compound blocks these downstream events, leading to a global reduction in protein synthesis and a halt in cell growth. oncohemakey.comnih.gov This is a fundamental mechanism by which these inhibitors exert their anti-proliferative effects.

Table 2: Key Downstream Targets of mTORC1 in Protein Synthesis

Downstream Target Function Effect of mTORC1 Inhibition
p70 S6 Kinase (S6K) Phosphorylates ribosomal protein S6, stimulating protein synthesis Inhibition

The PI3K/mTOR pathway plays a significant role in regulating cellular metabolism to support the bioenergetic and biosynthetic demands of growing and dividing cells. musechem.com This includes promoting glucose uptake and glycolysis. researchgate.net Research has demonstrated that inhibition of the PI3K/Akt/mTOR pathway can lead to a significant reduction in glucose uptake. researchgate.net Furthermore, this pathway is implicated in driving de novo fatty acid synthesis to provide lipids for membrane production in rapidly proliferating cells. mdpi.com By inhibiting this pathway, compounds like this compound can reprogram the metabolic landscape of a cell, reducing its ability to generate the energy and building blocks necessary for growth. researchgate.net

Preclinical Efficacy Studies of the Chemical Compound in Disease Models

In Vitro Efficacy in Cell Line Models

Dual phosphoinositide 3-kinase (PI3K)/mTOR inhibitors have demonstrated significant anti-proliferative effects across a wide variety of cancer cell lines. These compounds have shown greater potency in inhibiting the proliferation of pre-B acute lymphoblastic leukemia (ALL) cell lines compared to mTOR inhibitors alone. nih.gov In a study comparing the effects of dual PI3K/mTOR inhibitors with an mTOR inhibitor, the dual inhibitors showed a three-log greater potency in inhibiting the proliferation of ALL cell lines. nih.gov

The anti-proliferative activity of these inhibitors is not limited to leukemia. Studies have shown their efficacy in a range of solid tumor cell lines as well. For instance, the dual inhibitor BEZ235 has shown considerable efficacy against ovarian, breast, and bladder cancer cell lines. nih.gov Another dual inhibitor, XL765 (SAR245409), has been shown to inhibit proliferation in a broad panel of tumor cell lines with varying potencies, which appeared to be influenced by the genetic background of the cells. aacrjournals.org Similarly, the inhibitor PQR309 was found to decrease cell viability in both two-dimensional and three-dimensional cell culture models of endometrial cancer. mdpi.com

The sensitivity of different cell lines to PI3K/mTOR inhibitors can be influenced by their genetic makeup. For example, the selective PIK3CA inhibitor BYL719 was preferentially active in head and neck squamous cell carcinoma (HNSCC) cell lines with PIK3CA activating mutations and amplifications, while lines with HRAS mutations were resistant. researchgate.net However, these specific genomic markers of sensitivity and resistance did not apply to the pan-PI3K inhibitor GDC-0941 or the combined PI3K/mTOR inhibitor BEZ235, which were more active in HPV-positive cell lines. researchgate.net Preclinical in vitro cell screenings suggest that dual PI3K/mTOR inhibitors have a broader efficacy across more genotypes compared to agents that target only one component of the pathway. aacrjournals.org

In neuroinflammatory models, PI3K/mTOR inhibition has also shown protective effects. The inhibitor PF-04691502 preserved cell viability at concentrations of 0.5 and 1 µM across SH-SY5Y, C6, BV-2, and Mo3.13 cell lines, suggesting its potential to mitigate inflammation-driven cytotoxicity. mdpi.com

CompoundCell Line(s)Effect
BEZ235, BGT226Pre-B Acute Lymphoblastic Leukemia (ALL)Greater anti-proliferative effects than mTOR inhibitors alone. nih.gov
BEZ235Ovarian, Breast, Bladder CancerConsiderable anti-proliferative efficacy. nih.gov
XL765 (SAR245409)Panel of Tumor Cell LinesInhibits proliferation with a wide range of potencies. aacrjournals.org
PQR309Endometrial CancerDecreased cell viability in 2D and 3D models. mdpi.com
BYL719Head and Neck Squamous Cell Carcinoma (HNSCC)Preferentially active in cell lines with PIK3CA activating mutations and amplifications. researchgate.net
GDC-0941, BEZ235Head and Neck Squamous Cell Carcinoma (HNSCC)More active in HPV-positive cell lines. researchgate.net
PF-04691502SH-SY5Y, C6, BV-2, Mo3.13Preserved cell viability in neuroinflammatory models. mdpi.com

Dual PI3K/mTOR inhibitors have been shown to induce apoptosis in a variety of cancer cell types. nih.gov The inhibitor NVP-BEZ235 selectively induced cell death in breast cancer cell lines with HER2 amplification and/or PIK3CA mutation. pnas.orgpnas.org This induced cell death was linked to active PARP cleavage, which is indicative of an apoptotic process. pnas.orgpnas.org Interestingly, the apoptotic effect appeared to be partially independent of caspase-9, suggesting an alternative pathway for apoptosis induction by PI3K inhibitors. pnas.orgpnas.org

In studies on acute lymphoblastic leukemia (ALL), the dual PI3K/mTOR inhibitor BGT226 was found to be cytotoxic in the low micromolar range, while much higher concentrations of BEZ235 were required to produce the same effect. nih.gov It has been suggested that only BEZ235 consistently induced apoptosis, although this was only achieved at very high concentrations. nih.gov

Furthermore, research comparing selective PI3K and AKT inhibitors in human tumor cell lines revealed that while both types of inhibitors caused growth arrest, only the PI3K inhibitors led to a rapid induction of cell death. nih.gov This rapid induction of apoptosis by PI3K inhibitors was found to be dependent on their transient inhibition of RAS-ERK signaling. nih.gov

The combination of PI3K/mTOR inhibitors with other agents has also been shown to enhance apoptosis. For example, combining these inhibitors with traditional chemotherapy agents or PARP inhibitors can reduce cell proliferation and induce apoptosis in a synergistic manner in ovarian cancer cells. nih.gov

CompoundCell Line(s)Key Findings
NVP-BEZ235HER2 amplified and/or PIK3CA mutant breast cancerSelectively induced cell death linked to active PARP cleavage. pnas.orgpnas.org
BGT226Acute Lymphoblastic Leukemia (ALL)Cytotoxic in the low micromolar range. nih.gov
BEZ235Acute Lymphoblastic Leukemia (ALL)Consistently induced apoptosis, but only at very high concentrations. nih.gov
PI3K Inhibitors (general)Human tumor cell linesCaused rapid induction of cell death, dependent on transient inhibition of RAS-ERK signaling. nih.gov

The PI3K/mTOR signaling pathway is a critical regulator of cellular processes such as migration and invasion. Dual inhibitors targeting both PI3K and mTOR have shown to be more potent in affecting these processes than inhibitors targeting a single protein. researchgate.net

In laryngeal squamous cell carcinoma (LSCC) cell lines, Hep-2 and AMC-HN-8, the dual PI3K/mTOR inhibitor NVP-BEZ235 demonstrated a stronger effect in decreasing cell migration and invasion compared to other inhibitors like LY294002 and rapamycin (B549165). researchgate.net

However, some studies have reported that PI3K inhibitors can paradoxically increase tumor cell motility and invasion. nih.gov It has been shown that small-molecule inhibitors of PI3K can induce transcriptional and signaling reprogramming in tumors. This reprogramming involves the trafficking of energetically active mitochondria to subcellular sites of cell motility, providing a potent, localized energy source to support tumor cell invasion. nih.gov This response was observed through the stimulation of tumor cell invasion across Matrigel-coated Transwell inserts and in 3D tumor spheroids. nih.gov

CompoundCell Line(s)Effect on Migration and Invasion
NVP-BEZ235Laryngeal Squamous Cell Carcinoma (Hep-2, AMC-HN-8)Significantly decreased migration and invasion. researchgate.net
PI3K inhibitors (general)Glioblastoma (3D neurospheres)Vigorously stimulated tumor cell invasion. nih.gov

The PI3K/AKT/mTOR pathway plays a crucial role in angiogenesis, the formation of new blood vessels. frontiersin.org Inhibitors targeting this pathway have been shown to have anti-angiogenic effects.

In a co-culture assay using human umbilical vein endothelial cells (HUVECs), the dual PI3K/mTOR inhibitors PI-103 and ZSTK474, at a concentration of 10 µM, disrupted the formation of endothelial cell networks, resulting in a dot morphology. mdpi.com It is worth noting that both PI-103 and ZSTK474 also inhibit mTOR, making them less specific for PI3K. mdpi.com

Studies have identified PI3K-Akt pathway inhibitors and mTORC1 inhibitors as potent inducers of endothelial cell elongation, a process that promotes the sprouting of pre-existing vessels. biologists.comnih.gov This elongation required a low concentration of vascular endothelial growth factor (VEGF), which by itself was not sufficient to cause the same effect. biologists.comnih.gov

The dual PI3K/mTOR inhibitor XL765 has been associated with anti-angiogenic effects in in vivo models. aacrjournals.org Furthermore, the mTOR inhibitor everolimus (B549166) has been shown to partially mimic the anti-angiogenic effect of VEGF inhibitors. nih.gov

Patient-derived cancer organoids (PDCOs) are three-dimensional cultures that can represent the cancers from which they were derived, including key histologic and molecular features. nih.gov These models are increasingly being used to predict sensitivity to various therapies.

In a study on rectal cancer, patient-derived organoids (PDOs) were used to investigate mechanisms of resistance to chemoradiotherapy. RNA sequencing of radioresistant PDOs revealed an upregulation of the PI3K/AKT/mTOR pathway. nih.gov Subsequent testing showed that dual PI3K/mTOR inhibitors could significantly radiosensitize radiation-resistant PDO lines. nih.gov

The dual PI3K/mTOR inhibitor PQR309 was shown to decrease cell viability in three-dimensional cell culture models of endometrial cancer. mdpi.com In another study, the combination of a PIK3CA inhibitor (BYL719) and an mTOR inhibitor (everolimus) was effective at decreasing tumor growth in four patient-derived xenograft (PDX) models of head and neck cancer. researchgate.net

Three-dimensional bioprinted tumor models have also been utilized to evaluate novel inhibitors. mdpi.com Studies have also highlighted that the use of different three-dimensional models can influence the sensitivity of cell lines to PI3K/mTOR pathway inhibitors. nih.gov For instance, in a comparison of 2D and 3D cultures of colon cancer cells, PI3K/mTOR signaling was found to be at lower levels in 3D cultures. mdpi.com

In Vivo Efficacy in Non-Human Animal Models

Dual PI3K/mTOR inhibitors have demonstrated significant antitumor activity in various in vivo non-human animal models. The inhibitor XL765 (SAR245409), when administered orally in mouse xenograft models, resulted in dose-dependent inhibition of the PI3K pathway and significant tumor growth inhibition in multiple human xenograft models. aacrjournals.orgaacrjournals.org This was associated with antiproliferative, antiangiogenic, and proapoptotic effects. aacrjournals.orgaacrjournals.org

In a non-obese diabetic/severe combined immune-deficient (NOD/SCID) mouse xenograft model of human acute lymphoblastic leukemia (ALL), the dual PI3K/mTOR inhibitors BEZ235 and BGT226 extended the survival of the mice. nih.gov Similarly, in mouse xenograft models of multiple subtypes of human breast cancer, PI3K/mTOR inhibitors, including BEZ235, showed in vivo efficacy. researchgate.net

The dual PI3K/mTOR inhibitor BEZ235 was also evaluated for its antitumor potential in an in vivo model of endogenous pheochromocytomas (MENX mutant rats). Treatment with BEZ235 induced both cytostatic and cytotoxic effects on the rat pheochromocytomas. nih.gov

The combination of PI3K/mTOR inhibition with other therapies has also shown promise. In patient-derived xenograft models of head and neck cancer, the combination of a PIK3CA inhibitor (BYL719) and an mTOR inhibitor (everolimus) was effective in decreasing tumor growth. researchgate.net

Compound/Inhibitor ClassAnimal ModelCancer TypeKey Findings
XL765 (SAR245409)Mouse xenograftVarious human cancersSignificant tumor growth inhibition, associated with antiproliferative, antiangiogenic, and proapoptotic effects. aacrjournals.orgaacrjournals.org
BEZ235, BGT226NOD/SCID mouse xenograftAcute Lymphoblastic Leukemia (ALL)Extended survival of the mice. nih.gov
BEZ235Mouse xenograftBreast cancerDemonstrated in vivo efficacy. researchgate.net
BEZ235MENX mutant ratsPheochromocytomaInduced cytostatic and cytotoxic effects. nih.gov
mTOR and AKT inhibitorsGenetically engineered mouse modelOvarian endometrioid adenocarcinomaTumors responded to treatment. nih.gov
ZSTK474Spontaneous glioblastoma mouse modelGlioblastomaProlonged overall survival by delaying tumor onset. aacrjournals.org
BYL719 and Everolimus (combination)Patient-derived xenograftHead and neck cancerEffective in decreasing tumor growth. researchgate.net

Tumor Growth Inhibition in Xenograft Models

The antitumor activity of dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has been demonstrated across a variety of preclinical xenograft models, indicating a broad potential for therapeutic application in oncology. Studies have consistently shown that these inhibitors can significantly impede tumor progression in mice bearing human-derived cancer cells.

In models of HER2-amplified breast cancer, the dual PI3K/mTOR inhibitor BEZ235 showed significant tumor growth inhibition. researchgate.net Similarly, in patient-derived xenografts (PDXs) of RAS-mutant metastatic colorectal carcinomas, BEZ235 was effective, with 42.5% of cases achieving disease stabilization when used as a monotherapy. aacrjournals.org The combination of BEZ235 with the MEK inhibitor AZD6244 increased the disease stabilization rate to 70%, although it did not lead to tumor regression. aacrjournals.org

In the context of high-grade gliomas, PI3K/mTOR inhibitors have also shown promise. The dual inhibitor NVP-BEZ235 and the PI3K inhibitor ZSTK474 both demonstrated antitumor efficacy and improved survival in orthotopic U87 glioma xenografts. aacrjournals.org The effect of ZSTK474 was noted as being more pronounced. aacrjournals.org

Head and neck squamous cell carcinoma (HNSCC) models have also been responsive. The PI3K/mTOR inhibitor PF-04691502 was reported to significantly inhibit tumor growth, an effect that was enhanced in tumors with wild-type TP53. nih.gov Furthermore, in mantle cell lymphoma xenograft models (Maver-1 and Mino cells), the PI3Kγ/δ inhibitor duvelisib (B560053) led to a significant reduction in tumor volume over a 21-day period. researchgate.net

The table below summarizes the preclinical efficacy of various PI3K/mTOR inhibitors in different xenograft models.

InhibitorCancer ModelXenograft TypeKey Findings
BEZ235 HER2-amplified Breast CancerCell line-derived (UACC812, SUM190, MDA361)Statistically significant tumor growth inhibition compared to vehicle control. researchgate.net
BEZ235 RAS-mutant Colorectal CarcinomaPatient-derivedDisease stabilization in 42.5% of cases as monotherapy; 70% in combination with a MEK inhibitor. aacrjournals.org
NVP-BEZ235 GlioblastomaOrthotopic (U87)Demonstrated antitumor efficacy and improved survival. aacrjournals.org
ZSTK474 GlioblastomaOrthotopic (U87)Pronounced antitumor efficacy and improved survival compared to NVP-BEZ235. aacrjournals.org
PF-04691502 Head and Neck Squamous Cell CarcinomaCell line-derivedSignificant tumor growth inhibition. nih.gov
Duvelisib Mantle Cell LymphomaCell line-derived (Maver-1, Mino)Significant reduction in tumor volume over 21 days. researchgate.net

Anti-tumor Activity in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs), which develop tumors de novo in the context of a competent immune system, provide a more clinically relevant setting to evaluate cancer therapeutics. PI3K/mTOR inhibitors have demonstrated significant anti-tumor activity in these sophisticated models.

Another study utilized a GEMM for head and neck squamous cell carcinoma (HNSCC) where tumors arise due to the double knockout of Pten and Tgfbr1. In this model, the PI3K/mTOR inhibitor PF-04691502 was shown to delay HNSCC tumor development and growth, leading to improved survival. nih.gov These findings in GEMMs underscore the potential of PI3K/mTOR pathway inhibition to not only treat existing tumors but also potentially delay their initial development in genetically predisposed contexts.

The table below details the anti-tumor activity of PI3K/mTOR inhibitors in specific GEMMs.

InhibitorCancer ModelGEMM DetailsKey Findings
ZSTK474 High-grade GliomaPten;p16Ink4a/p19Arf;K-Rasv12;LucRProlonged overall survival, mainly by delaying tumor onset. aacrjournals.orgaacrjournals.org
PF-04691502 Head and Neck Squamous Cell CarcinomaPten/Tgfbr1 double knockoutDelayed tumor development and growth; improved survival. nih.gov

Modulation of Tumor Microenvironment Components (e.g., Stromal Cells, Immune Cells)

The therapeutic efficacy of PI3K/mTOR inhibitors extends beyond direct effects on cancer cells to include significant modulation of the tumor microenvironment (TME). uq.edu.au This pathway is a critical regulator of immune cell function, and its inhibition can reshape the TME from an immunosuppressive to an immune-supportive state. nih.gov

PI3K/mTOR inhibition has been shown to break immune tolerance and restore the activity of cytotoxic T cells by reprogramming various components of the TME. nih.gov Specifically, targeting PI3K isoforms that are highly expressed in leukocytes, such as PI3Kδ and PI3Kγ, can be particularly effective in remodeling the immune landscape. nih.gov For instance, PI3K/AKT pathway inhibitors can selectively disrupt the function and homeostasis of regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors, thereby enhancing antitumor immunity. consensus.app This selective suppression of Tregs occurs with minimal impact on conventional T cells. consensus.app

Beyond immune cells, PI3K inhibitors can also affect other stromal components. nih.gov The pathway is involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. frontiersin.org Inhibition of the PI3K/mTOR pathway can suppress angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF). frontiersin.org This multifaceted impact on both immune and stromal elements of the TME suggests that PI3K/mTOR inhibitors can create a less hospitable environment for tumor growth and survival. uq.edu.aunih.gov

Evaluation of Pharmacodynamic Biomarkers in Preclinical Tissues (e.g., pAKT, pS6, p4E-BP1)

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of targeted therapies in preclinical models. For PI3K/mTOR inhibitors, the phosphorylation status of key downstream effector proteins serves as a reliable indicator of pathway inhibition. nih.gov

Studies consistently demonstrate that treatment with PI3K/mTOR inhibitors leads to a marked reduction in the phosphorylation of AKT (pAKT), ribosomal protein S6 (pS6), and eIF4E-binding protein 1 (p4E-BP1) in tumor tissues. For example, the PI3K inhibitor taselisib (B612264) potently inhibited these downstream substrates in PIK3CA-mutant breast cancer cell lines. aacrjournals.org In a phase I study of the dual inhibitor LY3023414, strong and transient target engagement was demonstrated by ≥90% inhibition of p4EBP1 at biologically efficacious dose levels. aacrjournals.org

In HNSCC models, treatment with a dual PI3K/mTOR inhibitor resulted in strong inhibition of p-S6, although p-AKT was only weakly inhibited, suggesting differential effects on the two main branches of the pathway. nih.gov Furthermore, in glioma models, ZSTK474 treatment markedly reduced PI3K signaling in tumors within two hours of administration. aacrjournals.org The consistent modulation of pAKT and p-mTOR (often measured via its downstream target pS6) in response to treatment has established them as reliable pharmacodynamic markers for assessing the efficacy of pathway blockade in preclinical settings. mdpi.com

The table below summarizes the key pharmacodynamic biomarkers evaluated in preclinical studies of PI3K/mTOR inhibitors.

BiomarkerPathway ComponentRoleFinding in Preclinical Studies
pAKT AKTKey downstream node of PI3K signalingConsistently reduced following PI3K/mTOR inhibition, reflecting pathway blockade. aacrjournals.orgmdpi.com
pS6 mTORC1Downstream effector of mTORC1, involved in protein synthesisStrongly inhibited by dual PI3K/mTOR inhibitors, indicating mTORC1 target engagement. nih.gov
p4E-BP1 mTORC1Downstream effector of mTORC1, regulates translation initiationPotent inhibition observed, serving as a marker of biologically effective doses. aacrjournals.orgascopubs.org

Mechanisms of Resistance to the Chemical Compound

Intrinsic Resistance Pathways

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be attributed to pre-existing molecular characteristics of the tumor.

Baseline Molecular Alterations in Signaling Pathways

The pre-existing molecular landscape of a tumor can significantly influence its response to PI3K/mTOR inhibition. Tumors that are not primarily dependent on the PI3K/mTOR pathway for their survival and proliferation may exhibit intrinsic resistance. researchgate.net For instance, cancers driven by strong activation of parallel pro-survival signaling pathways, such as the MAPK pathway due to BRAF or RAS mutations, may be less sensitive to the effects of a PI3K/mTOR inhibitor. mdpi.com

Furthermore, the specific genetic context of the PI3K pathway itself can dictate the initial response. While activating mutations in PIK3CA are often considered predictive markers for sensitivity, not all mutations confer equal dependence on the pathway. frontiersin.org The presence of certain baseline alterations, even within the PI3K pathway, may render the tumor inherently resistant to dual inhibition.

Heterogeneity of Cellular Responses

Tumors are not homogenous entities but are composed of diverse cell populations with varying genetic and epigenetic characteristics. nih.gov This intratumoral heterogeneity can contribute to intrinsic resistance. A subpopulation of cancer cells within the tumor may possess inherent resistance mechanisms that allow them to survive and proliferate despite treatment with a PI3K/mTOR inhibitor. nih.gov This can lead to the selection and expansion of these resistant clones, ultimately resulting in clinical resistance. The presence of cancer stem cells, a subpopulation with self-renewal capabilities, has also been implicated in secondary resistance to dual PI3K/mTOR inhibition. aacrjournals.org

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. This occurs through the selection and evolution of cancer cells that have developed mechanisms to overcome the drug's inhibitory effects.

Reactivation of Upstream Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of acquired resistance to PI3K/mTOR inhibitors is the reactivation of upstream signaling through receptor tyrosine kinases (RTKs). nih.gov Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops that normally suppress RTK signaling. nih.govnih.gov This leads to the upregulation and/or activation of RTKs such as EGFR, HER2, HER3, and IGF-1R. nih.govmdpi.com

The reactivation of these RTKs can subsequently restimulate the PI3K/mTOR pathway or activate parallel signaling cascades, thereby bypassing the inhibitor's effects. nih.gov For example, inhibition of mTORC1 can relieve feedback inhibition of IRS-1, leading to increased signaling through IGF-1R and subsequent PI3K activation. nih.gov Similarly, AKT inhibition can lead to the FOXO-dependent transcription of several RTKs, including HER3, which can then reactivate both the PI3K and MAPK pathways. nih.govresearchgate.net

Receptor Tyrosine Kinase (RTK)Mechanism of ReactivationConsequence
EGFR (Epidermal Growth Factor Receptor)Upregulation following PI3K/mTOR inhibition. nih.govReactivation of PI3K and MAPK signaling. nih.gov
HER2 (Human Epidermal Growth Factor Receptor 2)Increased expression and phosphorylation. nih.govEnhanced PI3K and MAPK pathway activity. researchgate.net
HER3 (Human Epidermal Growth Factor Receptor 3)FOXO-dependent transcriptional upregulation. nih.govmdpi.comReactivation of PI3K signaling. nih.gov
IGF-1R (Insulin-like Growth Factor 1 Receptor)Relief of mTORC1-mediated feedback inhibition of IRS-1. nih.govnih.govIncreased PI3K-dependent AKT phosphorylation. nih.gov

Activation of Compensatory Signaling Pathways

Cancer cells can adapt to PI3K/mTOR inhibition by activating alternative, parallel signaling pathways to maintain their growth and survival. The most frequently implicated compensatory pathway is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The inhibition of the PI3K/mTOR pathway can lead to the paradoxical activation of the MAPK cascade. nih.govnih.gov This crosstalk between pathways allows the cancer cells to circumvent the therapeutic blockade.

In some contexts, dual PI3K/mTOR inhibitors have been shown to induce compensatory activation of other signaling pathways, such as the JAK2/STAT5 pathway in triple-negative breast cancer. nih.gov The secretion of signaling molecules like IL-8 can also contribute to this adaptive response. nih.gov

Genetic Alterations in PI3K/AKT/mTOR Pathway Components

The acquisition of new genetic alterations within the target pathway is another key mechanism of acquired resistance. nih.gov Secondary mutations in components of the PI3K/AKT/mTOR pathway can render the inhibitor less effective or completely ineffective.

Examples of such alterations include:

Secondary mutations in PIK3CA : New mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can emerge during treatment. mdpi.com These mutations may alter the drug-binding site or confer a conformational change that reduces the inhibitor's affinity.

Mutations in AKT1 : While less common, acquired mutations in AKT1 can also contribute to resistance by promoting downstream signaling independent of upstream PI3K activity.

PTEN loss/inactivation : The loss or inactivation of the tumor suppressor gene PTEN is a well-established mechanism of resistance. mdpi.com PTEN is a phosphatase that antagonizes PI3K signaling by converting PIP3 back to PIP2. mdpi.com Loss of PTEN function leads to the accumulation of PIP3 and sustained activation of AKT, thereby bypassing the effects of PI3K inhibition. mdpi.com

GeneAlterationMechanism of Resistance
PIK3CASecondary mutationsAltered drug binding or conformational changes reducing inhibitor efficacy. mdpi.com
AKT1Acquired mutationsActivation of downstream signaling independent of PI3K.
PTENLoss of function mutations or deletionSustained activation of AKT due to accumulation of PIP3. mdpi.com

Upregulation or Activation of MYC

The MYC oncoprotein is a critical downstream effector that can drive resistance to PI3K/mTOR inhibitors. nih.govnih.gov Aberrant activation of MYC, through mechanisms such as gene amplification or increased phosphorylation, can attenuate the therapeutic effects of these targeted agents. nih.govpnas.org When the PI3K/mTOR pathway is inhibited, some cancer cells compensate by upregulating MYC activity. nih.gov This upregulation can occur through various mechanisms, including PDK1-dependent phosphorylation. nih.gov

Multiomic profiling of tumors that acquired resistance to the mTOR inhibitor AZD8055 revealed recurrent amplifications of the Myc gene. nih.gov Overexpression of MYC has been shown to be sufficient to confer resistance to the dual PI3K/mTOR inhibitor BEZ235 in immortalized human mammary epithelial cells (HMECs). pnas.org This MYC-driven resistance is not limited to a single inhibitor, as it has also been observed with the pan-PI3K inhibitor GDC0941. pnas.org The activation of MYC allows cancer cells to bypass the upstream inhibition of the PI3K/mTOR pathway, thereby maintaining processes crucial for cell proliferation and survival. nih.govpnas.org In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), inhibition of PI3K/mTOR can paradoxically lead to an upregulation of c-MYC, which is dependent on the NOTCH signaling pathway. nih.gov This finding provides a rationale for combining PI3K/mTOR inhibitors with agents that also target the NOTCH-MYC axis. nih.gov

Study FocusCell/Tumor ModelKey Finding
MYC and mTORi ResistanceMouse Invasive Lobular Carcinoma (ILC)Recurrent Myc amplifications were found in tumors that acquired resistance to the mTOR inhibitor AZD8055. nih.gov
MYC Bypass MechanismImmortalized HMECsMYC overexpression was sufficient to cause resistance to the dual PI3K/mTOR inhibitor BEZ235. pnas.org
PI3K/mTOR Inhibition and MYC UpregulationT-ALL Cell LinesThe dual inhibitor PI-103 led to an upregulation of c-MYC, which was blocked by co-treatment with a γ-secretase inhibitor (GSI). nih.gov

Metabolic Reprogramming (e.g., lipid desaturation)

Cancer cells can adapt to PI3K/mTOR inhibition by altering their metabolic pathways, a process known as metabolic reprogramming. mdpi.comnih.gov These alterations can help cells survive continuous drug exposure and develop resistance. mdpi.comnih.gov One such adaptation involves changes in lipid metabolism, specifically an increase in the unsaturation of lipid species. mdpi.comnih.gov

In non-small cell lung cancer (NSCLC) cell lines resistant to the PI3K/mTOR inhibitor BEZ235, researchers identified an increased degree of lipid unsaturation. mdpi.comnih.gov This change was associated with increased plasma membrane fluidity and was mediated by the fatty acid desaturase FADS2. mdpi.comnih.gov The PI3K/AKT/mTOR pathway is a key regulator of various aspects of lipid metabolism, including fatty acid synthesis. oaepublish.comresearchgate.net Dysregulation of de novo fatty acid synthesis is driven by oncogenic signaling pathways, including PI3K/AKT/mTOR. mdpi.com By rewiring lipid metabolism, cancer cells can circumvent the inhibition of kinase signaling, representing an emerging mechanism of acquired drug resistance. oaepublish.com

Cell LineInhibitorMetabolic ChangeKey Enzyme
Non-Small Cell Lung Cancer (NSCLC)BEZ235Increased lipid unsaturation and plasma membrane fluidity. mdpi.comnih.govFADS2 (Delta-6 Fatty Acid Desaturase). mdpi.comnih.gov

Autophagy as a Survival Mechanism

Autophagy is a cellular process involving the degradation of damaged proteins and organelles to maintain cellular homeostasis. amegroups.orgfrontiersin.org In the context of cancer therapy, autophagy can act as a protective survival mechanism for tumor cells under stress. amegroups.orgresearchgate.net Inhibition of the PI3K/mTOR pathway is a known inducer of autophagy. amegroups.orgfrontiersin.org

When PI3K/mTOR inhibitors block their targets, the resulting cellular stress can trigger autophagy, which allows cancer cells to survive the treatment, thus contributing to drug resistance. amegroups.orgresearchgate.net In laryngeal squamous cell carcinoma (LSCC) cell lines, treatment with PI3K or mTOR inhibitors led to an increase in the ratio of LC3II to LC3I, a marker of autophagy induction. amegroups.org The dual PI3K/mTOR inhibitor NVP-BEZ235 showed the most significant induction of autophagy. amegroups.org This drug-induced autophagy is considered a protective response, and blocking it can enhance the anti-cancer effects of the inhibitor. amegroups.orgresearchgate.net

Cancer TypeInhibitor(s)Observation
Laryngeal Squamous Cell Carcinoma (LSCC)NVP-BEZ235, LY294002, Rapamycin (B549165)Inhibition of the PI3K/mTOR pathway induced autophagy, with NVP-BEZ235 showing the most significant effect. amegroups.org
Malignant Peripheral Nerve Sheath Tumor (MPNST)PI3K/mTOR inhibitorsInhibitors induced a protective autophagy response in MPNST cells. researchgate.net

Preclinical Strategies to Overcome Resistance

To counteract the development of resistance to PI3K/mTOR inhibitors, several preclinical strategies are being investigated. These approaches primarily focus on combining the inhibitor with other targeted agents to create a more comprehensive blockade of cancer cell survival pathways.

Dual Pathway Blockade Strategies

A key strategy to overcome resistance is the simultaneous inhibition of the PI3K/mTOR pathway and other compensatory signaling pathways that cancer cells may activate. nih.gov One of the most significant of these is the Ras/Raf/MEK/ERK pathway. nih.gov

Preclinical studies have demonstrated the effectiveness of combining PI3K/mTOR inhibitors with MEK or ERK inhibitors. nih.gov For instance, the dual PI3K/mTOR inhibitor PF-04691502, when combined with the MEK inhibitor PD-0325901, showed efficacy in a mouse model of ovarian cancer. nih.gov Similarly, a synergistic cytotoxic effect was observed in high-grade serous ovarian cancer (HGSOC) cells treated with the dual PI3K/mTOR inhibitor dactolisib and the ERK inhibitor SCH772984. nih.gov This dual blockade approach aims to prevent the cancer cells from escaping the effects of single-agent therapy by shutting down a primary survival route and a key compensatory one at the same time. nih.gov

Targeting Resistance-Associated Molecular Aberrations

This strategy involves directly targeting the specific molecular changes that are known to cause resistance. As discussed, the upregulation of MYC is a significant mechanism of resistance to PI3K/mTOR inhibitors. nih.govmdpi.com

Therefore, a logical preclinical approach is to combine PI3K/mTOR inhibitors with drugs that target MYC. nih.govnih.gov In T-ALL models, the combination of the PI3K/mTOR inhibitor PI-103 with a small molecule c-MYC inhibitor resulted in synergistic cell death. nih.gov This suggests that directly inhibiting the resistance-driving molecule can restore sensitivity to the primary targeted therapy. nih.gov Another example involves acquired activating mutations in PIK3CB in the context of PTEN-loss tumors, which can cause resistance to the pan-PI3K inhibitor GDC-0941. nih.gov In such cases, the resistance conferred by these mutations could be overcome by subsequent treatment with AKT or mTORC1/2 inhibitors. nih.gov

Resistance MechanismCombination StrategyPreclinical ModelOutcome
MEK/ERK Pathway ActivationDual PI3K/mTOR inhibitor (PF-04691502) + MEK inhibitor (PD-0325901)Genetically engineered mouse model of ovarian cancerIn vivo efficacy demonstrated. nih.gov
MYC UpregulationDual PI3K/mTOR inhibitor (PI-103) + c-MYC inhibitorT-ALL cell linesSynergistic induction of cell death. nih.gov
Acquired PIK3CB MutationPan-PI3K inhibitor (GDC-0941) followed by AKT or mTORC1/2 inhibitorsBreast cancer cell linesOvercame resistance from mutant PIK3CB expression. nih.gov

Combination Therapeutic Strategies with the Chemical Compound

Rationale for Combinatorial Approaches in Preclinical Settings

Combining PI3K/mTOR inhibitors with other therapeutic agents is underpinned by several key biological principles. These strategies aim to create a more comprehensive and durable antitumor response by targeting the complex and adaptive nature of cancer cells.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov However, it does not operate in isolation. Cancer cells often exhibit intricate crosstalk between multiple signaling cascades, such as the RAS/RAF/MEK/ERK pathway. wikipedia.orgnih.gov This interaction means that when the PI3K/mTOR pathway is inhibited, cancer cells can sometimes compensate by upregulating alternative survival pathways, leading to therapeutic resistance. nih.gov For instance, RAS can directly activate PI3K, and ERK can phosphorylate and suppress TSC2, a negative regulator of mTORC1. nih.gov Co-targeting both the PI3K and MEK pathways has demonstrated synergistic responses in preclinical lung cancer models, highlighting the importance of addressing this signaling redundancy. wikipedia.org

Resistance to PI3K/mTOR inhibitors can be either intrinsic (pre-existing) or acquired following treatment. nih.gov A significant mechanism of acquired resistance involves feedback loops within the PI3K/AKT/mTOR pathway itself. plos.org For example, the inhibition of mTORC1 by rapalogs can relieve a negative feedback loop, leading to the activation of AKT, which promotes cell survival. plos.orgresearchgate.net Combining an mTOR inhibitor with a PI3K or AKT inhibitor can abrogate this feedback activation, thereby overcoming this resistance mechanism. plos.org Preclinical studies have shown that hyperactivation of the PI3K/AKT/mTOR pathway is associated with resistance to chemotherapy, radiation, and other targeted therapies. nih.govnih.govjohnshopkins.edu The addition of a PI3K/mTOR inhibitor can resensitize resistant cells to these treatments. nih.gov For instance, PI3K inhibition has been shown to resensitize trastuzumab-resistant breast cancer cells to HER2-targeted therapy. nih.gov

Combining a PI3K/mTOR inhibitor with another therapeutic agent can lead to synergistic effects, where the combined antitumor activity is greater than the sum of the effects of each agent alone. plos.orguiowa.edu This enhanced efficacy can allow for more profound inhibition of tumor growth. nih.gov In preclinical models of endometrial cancer, combining the dual PI3K/mTOR inhibitor BEZ235 with the mTORC1 inhibitor temsirolimus resulted in a synergistic decrease in cell growth. uiowa.edu This was achieved by blocking different components of the AKT/mTOR signaling pathway more completely than either agent alone. uiowa.edu Similarly, studies in leiomyosarcoma showed that the combination of BEZ235 and doxorubicin was synergistic, leading to a greater reduction in tumor volume in xenograft models than either single agent. nih.govnih.gov

Preclinical Combinations with Conventional Chemotherapeutic Agents

Pairing PI3K/mTOR inhibitors with standard-of-care chemotherapy is a key area of preclinical research. The rationale is that inhibiting the PI3K survival pathway can lower the threshold for chemotherapy-induced cell death.

Doxorubicin is a widely used chemotherapeutic agent that damages DNA, but its effectiveness can be limited by drug resistance. The PI3K/AKT/mTOR pathway is known to play a role in repairing DNA damage and promoting cell survival, thus contributing to chemoresistance. nih.govoncotarget.com Preclinical studies have shown that inhibiting this pathway can enhance the cytotoxicity of DNA-damaging agents.

In leiomyosarcoma (LMS) cell lines, the concurrent administration of the dual PI3K/mTOR inhibitor BEZ235 and Doxorubicin resulted in a synergistic anti-proliferative effect. nih.govscispace.com This combination was more effective at inducing apoptosis than either drug alone. nih.gov In vivo studies using LMS xenografts confirmed these findings, showing that the combination of BEZ235 and Doxorubicin led to a significantly greater reduction in tumor volume compared to vehicle or single-agent treatments. nih.govresearchgate.net

Preclinical Efficacy of PI3K/mTOR Inhibitor in Combination with Doxorubicin
Cancer ModelPI3K/mTOR InhibitorKey FindingsReference
Leiomyosarcoma (LMS) XenograftsBEZ235Combination with Doxorubicin decreased tumor volume by 68% compared to vehicle. BEZ235 alone decreased volume by 42%. nih.govresearchgate.net
Leiomyosarcoma (LMS) Cell LinesBEZ235Concurrent treatment with Doxorubicin was synergistic at all tested dose levels. nih.gov
Adriamycin-resistant Breast Cancer Cells (MCF-7/ADR)WortmanninNearly completely blocked cell proliferation and resistance to Doxorubicin. nih.gov

Radiotherapy is a cornerstone of cancer treatment, but radioresistance, often linked to the upregulation of the PI3K/AKT/mTOR pathway, remains a significant clinical challenge. nih.govnih.gov Preclinical evidence strongly suggests that inhibiting this pathway can sensitize cancer cells to radiation. nih.govnih.govmdpi.com Dual PI3K/mTOR inhibitors have consistently demonstrated radiosensitization across various cancer cell types in preclinical studies. nih.gov

The biological mechanisms for this enhanced radiosensitivity include inhibited DNA double-strand break repair, reduced cell proliferation, and enhanced apoptosis and autophagy. nih.govnih.gov For example, in prostate cancer cells, the dual inhibitor NVP-BEZ235 was shown to reduce cell survival after radiation, enhance apoptosis, and delay DNA damage repair. mdpi.com

Preclinical Findings on Enhanced Radiosensitivity with PI3K/mTOR Inhibitors
Cancer ModelPI3K/mTOR InhibitorObserved Biological Effects of Combination with RadiationReference
Prostate Cancer (PC-3 cells)NVP-BEZ235Reduced cell survival, induced G2/M cell cycle arrest, markedly enhanced apoptosis, delayed DNA damage repair. mdpi.com
Various Cancer Cell Lines (General Finding)Dual PI3K/mTOR InhibitorsConsistently demonstrated radiosensitisation. nih.gov
Squamous Cell Carcinoma & NSCLCGeneral PI3K/mTOR InhibitorsPersistent DNA damage (increased γ-H2AX foci), G2/M phase delay, reduced cell survival. nih.gov

Preclinical Combinations with Other Targeted Therapies

Preclinical research has extensively investigated the combination of PI3K/mTOR inhibitors with other targeted agents to enhance antitumor activity and overcome resistance. These strategies are founded on the intricate crosstalk between cellular signaling pathways that govern cancer cell proliferation, survival, and adaptation to therapy.

The rationale for combining PI3K/mTOR inhibitors with RTK inhibitors stems from the frequent co-activation and interplay between the PI3K/AKT/mTOR pathway and RTK signaling cascades, such as those initiated by HER2 (Human Epidermal Growth Factor Receptor 2), EGFR (Epidermal Growth Factor Receptor), and the downstream MEK/ERK pathway. nih.gov

HER2 Inhibitors: In HER2-positive breast cancer, resistance to HER2-targeted therapies like trastuzumab is often associated with the hyperactivation of the PI3K/AKT/mTOR pathway. researchgate.netnih.gov Preclinical studies have demonstrated that combining a PI3K/mTOR inhibitor with a HER2 inhibitor can restore sensitivity to trastuzumab in resistant cell lines and xenograft models. researchgate.netnih.gov This combination is believed to circumvent resistance mechanisms driven by PTEN loss or PIK3CA mutations, which are common alterations in this cancer subtype. researchgate.net

EGFR Inhibitors: The EGFR signaling pathway can activate the PI3K/AKT/mTOR cascade, and resistance to EGFR inhibitors (e.g., erlotinib, gefitinib) has been linked to persistent PI3K pathway activity. nih.govnih.gov Preclinical models have shown that the concurrent inhibition of EGFR and PI3K/mTOR can lead to synergistic growth inhibition in various cancer cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.govnih.gov For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines resistant to cisplatin and EGFR inhibitors, the addition of a PI3K inhibitor dramatically improved the efficacy of EGFR-targeted agents, leading to increased apoptosis. nih.gov

MEK Inhibitors: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two major signaling networks that are often concurrently dysregulated in cancer. nih.govnih.gov There is significant crosstalk between these pathways, and inhibition of one can lead to the compensatory activation of the other. nih.govnih.govnih.gov Preclinical studies across various cancer models, including melanoma and breast cancer, have shown that the dual blockade of PI3K/mTOR and MEK pathways results in synergistic antitumor activity. nih.govunclineberger.org This combination has been shown to be effective in tumors with RAS mutations, which are often refractory to single-agent therapies. unclineberger.org

Preclinical Efficacy of PI3K/mTOR Inhibitor-3 in Combination with RTK Inhibitors

Cancer Model Combination Agent Observed Effect Reference
HER2+ Breast Cancer Trastuzumab Overcame resistance to anti-HER2 therapy researchgate.net
Head and Neck Squamous Cell Carcinoma (Cisplatin-resistant) Erlotinib / Gefitinib Significantly inhibited cell proliferation and induced apoptosis nih.gov
RAS-driven Melanoma MEK Inhibitor (AZD6244) Marked tumor regression and improved survival unclineberger.org
Claudin-low Breast Cancer MEK Inhibitor (AZD6244) Significant antitumor activity unclineberger.org
Basal-like and Luminal B Breast Cancer MEK Inhibitor (AZD6244) High activity, including in lapatinib-resistant HER2+ tumors unclineberger.org
KRAS-mutant Lung Cancer MEK Inhibitor Synergistic shrinking of tumors nih.gov

The PI3K/AKT/mTOR pathway plays a crucial role in regulating the tumor microenvironment and immune responses. unifi.itjcancer.org Activation of this pathway in cancer cells has been linked to the expression of the immune checkpoint ligand PD-L1, which helps tumors evade the immune system. jcancer.orgresearchgate.net Therefore, inhibiting the PI3K/mTOR pathway may decrease PD-L1 expression, making tumor cells more susceptible to immune attack.

Furthermore, PI3K/mTOR signaling is involved in the function and differentiation of various immune cells. scientificarchives.com Inhibition of this pathway has been shown to modulate the tumor immune microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and decreasing the presence of immunosuppressive regulatory T-cells (Tregs). bmj.com Preclinical studies combining PI3K inhibitors with immune checkpoint blockade (ICB), such as anti-PD-1 antibodies, have demonstrated synergistic antitumor effects in models of bladder cancer. bmj.com This combination appears to create a more immunostimulatory tumor milieu, enhancing the efficacy of immunotherapy. bmj.com

There is a growing understanding of the interplay between the PI3K/AKT/mTOR pathway and epigenetic regulation in cancer. nih.gov The PI3K pathway can influence the activity of epigenetic modifiers, and in turn, epigenetic alterations can contribute to the dysregulation of PI3K signaling. nih.govpgcongress.com This provides a strong rationale for combining PI3K/mTOR inhibitors with drugs that target epigenetic machinery, such as histone deacetylase (HDAC) inhibitors or histone methyltransferase inhibitors (e.g., EZH2 inhibitors).

Preclinical studies have shown that combining PI3K inhibitors with HDAC inhibitors can lead to synergistic anti-tumor effects. For example, in models of MYC-amplified medulloblastoma, dual inhibition of PI3K and HDACs increased the expression and activation of the tumor suppressor FOXO1, leading to increased cell death. nih.gov This suggests that targeting these non-redundant pathways can be a promising therapeutic strategy. nih.gov The combination of PI3K/mTOR inhibitors with various epigenetic drugs is an active area of preclinical investigation. pgcongress.com

Molecular Mechanisms of Synergistic Action in Preclinical Models

The synergistic effects observed when combining PI3K/mTOR inhibitors with other targeted therapies are underpinned by several key molecular mechanisms.

A primary mechanism is the prevention of compensatory feedback loops. plos.orgnih.gov For instance, inhibition of mTORC1 alone can lead to a feedback activation of upstream signaling, including AKT, which can limit the therapeutic efficacy. plos.orgnih.gov By combining an mTOR inhibitor with a PI3K inhibitor, this compensatory AKT phosphorylation is prevented, leading to a more complete and sustained blockade of the pathway and enhanced cell death. plos.orgnih.gov

Another crucial mechanism is the dual blockade of parallel signaling pathways. nih.gov The PI3K/AKT/mTOR and MEK/ERK pathways have significant crosstalk. nih.gov The combination of PI3K/mTOR and MEK inhibitors can prevent the compensatory activation of one pathway when the other is inhibited, resulting in a more potent and durable anti-proliferative effect. nih.govunclineberger.org

Furthermore, combination strategies can lead to enhanced downstream effects. For example, while an mTORC1 inhibitor like temsirolimus may effectively block S6 kinase signaling, it may not completely inhibit 4E-BP1 phosphorylation. The addition of a dual PI3K/mTOR inhibitor can completely abrogate 4E-BP1 phosphorylation, leading to a more profound inhibition of protein synthesis and cell growth. plos.orgnih.gov In some preclinical models, this combined treatment has been shown to induce G0/G1 cell cycle arrest and up-regulation of the cell cycle inhibitor p27. plos.orgfigshare.com

Summary of Molecular Synergies in Preclinical Models

Combination Strategy Key Molecular Mechanism Downstream Effect Reference
PI3K Inhibitor + mTORC1 Inhibitor Prevention of compensatory AKT phosphorylation Enhanced cell death regardless of PTEN status plos.orgnih.gov
PI3K/mTOR Inhibitor + mTORC1 Inhibitor Complete abrogation of 4E-BP1 phosphorylation Synergistic inhibition of cell growth plos.orgnih.gov
PI3K/mTOR Inhibitor + MEK Inhibitor Dual blockade of parallel signaling pathways Cooperative tumor regression unclineberger.org
PI3K/mTOR Inhibitor + Immune Checkpoint Blockade Increased CD8+ T-cell infiltration, decreased Treg infiltration Creation of an immunostimulatory tumor milieu bmj.com
PI3K Inhibitor + HDAC Inhibitor Increased expression and activation of FOXO1 Increased cell death in MYC-amplified models nih.gov

Drug Discovery and Preclinical Development Methodologies for Dual Pi3k/mtor Inhibitors Including the Chemical Compound

Structure-Based Drug Design (SBDD) and Computational Chemistry Approaches

The development of dual PI3K/mTOR inhibitors heavily relies on structure-based drug design (SBDD) and computational chemistry. These approaches leverage the three-dimensional structural information of the target kinases to design and refine inhibitors with high affinity and selectivity.

Rational Design of Kinase Inhibitors

Rational design is a cornerstone in the creation of dual PI3K/mTOR inhibitors, focusing on the ATP-binding pocket, which is highly conserved across the PI3K-like kinase (PIKK) family. rsc.org The design process often begins with a known chemical scaffold that has shown some inhibitory activity. For instance, the discovery of potent inhibitors has been guided by understanding the key interactions within the kinase domain. Modeling studies can reveal opportunities for optimizing these interactions, such as forming hydrogen bonds with critical residues like Lys833. researchgate.net

Computational analysis and SBDD have been instrumental in the discovery of numerous PI3K inhibitors. nih.gov For example, the development of PF-04979064, a potent PI3K/mTOR dual inhibitor, was achieved through the integration of structure-based drug design and optimization of physical properties. nih.gov This rational approach allows for the design of molecules that can effectively block the PI3K pathway, which is frequently dysregulated in human cancers. nih.govacs.org The identification of privileged scaffolds, such as the imidazo[4,5-c]quinoline core of NVP-BEZ235, which are capable of binding to the ATP site of both protein and lipid kinases, has been a significant advancement in the rational design of these dual inhibitors. rsc.org

Optimization for Target Selectivity and Potency

A critical aspect of developing dual PI3K/mTOR inhibitors is optimizing their selectivity and potency. The goal is to create compounds that potently inhibit both PI3K and mTOR while minimizing off-target effects on other kinases. The high degree of homology in the ATP-binding site between PI3K isoforms and mTOR presents a challenge, but also an opportunity for dual targeting. rsc.org

The optimization process can also aim to achieve selectivity for specific PI3K isoforms. For instance, efforts have been made to discover PI3Kα-selective inhibitors by applying SBDD and computational analysis. nih.gov This can be important as different PI3K isoforms can have distinct roles in normal physiology and disease. aacrjournals.org The table below illustrates the inhibitory potency of various dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR.

CompoundPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)mTOR (IC50/Ki, nM)
PF-04691502 0.57 (Ki)2.1 (Ki)1.6 (Ki)1.9 (Ki)16 (Ki)
PKI-402 1.4 (IC50)7 (IC50)14 (IC50)16 (IC50)1.7 (IC50)
Voxtalisib (XL765) 39 (IC50)110 (IC50)43 (IC50)9 (IC50)160 (mTORC1), 910 (mTORC2)
SN202 3.2 (IC50)--3.3 (IC50)1.2 (IC50)
NVP-BEZ235 4 (IC50)76 (IC50)7 (IC50)5 (IC50)21 (IC50)

High-Throughput Screening (HTS) and Lead Identification

High-throughput screening (HTS) is another crucial methodology in the discovery of novel PI3K/mTOR inhibitors. HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit inhibitory activity against the target enzymes.

Identification of Novel Chemical Scaffolds

HTS campaigns have been successful in identifying novel chemical scaffolds for PI3K inhibitors. nih.gov These campaigns typically utilize biochemical assays, such as the homogenous time-resolved fluorescence (HTRF) assay, to measure the inhibitory activity of thousands of compounds in a short period. nih.gov For example, early PI3K inhibitors with imidazopyridine, pyridothienopyrimidine, and quinazoline scaffolds were identified through HTS using a scintillation proximity assay for p110α. rsc.org

Once initial hits are identified, they undergo further validation and characterization to confirm their activity and determine their mechanism of action. This process can lead to the discovery of entirely new classes of inhibitors with unique chemical structures and properties. Scaffold hopping, a computational technique, can also be employed to design new compounds based on the structures of known inhibitors, leading to the identification of novel and potent dual PI3K/mTOR inhibitors. nih.govresearchgate.net

Lead Optimization Strategies

Following the identification of a promising lead compound, either through rational design or HTS, the next step is lead optimization. This iterative process aims to improve the compound's potency, selectivity, and drug-like properties.

Modulation of Inhibitory Activity Against PI3K Isoforms and mTOR Complexes

A key goal of lead optimization is to fine-tune the inhibitory activity of a compound against the different class I PI3K isoforms (α, β, δ, and γ) and the two mTOR complexes, mTORC1 and mTORC2. nih.gov The rationale is that different cancer types may have different dependencies on specific PI3K isoforms. aacrjournals.org

Medicinal chemists use structure-activity relationship (SAR) data, often informed by X-ray crystallography or molecular modeling, to make targeted modifications to the lead compound's structure. rsc.org These modifications can enhance interactions with specific residues in the ATP-binding pocket, thereby increasing potency and modulating selectivity. For example, the optimization of a dihydropyrrolopyrimidine inhibitor involved identifying a bioisostere for a phenol moiety to improve metabolic stability while maintaining potent PI3K inhibitory activity. researchgate.net The development of second-generation mTOR inhibitors has often revolved around modifying a common scaffold, where small alterations can lead to significant changes in activity and selectivity towards mTOR over PI3K. nih.gov

The ultimate aim of these optimization strategies is to develop a dual PI3K/mTOR inhibitor with a well-balanced activity profile that translates into effective and safe cancer therapy. rsc.org The concomitant inhibition of both PI3K and mTOR is believed to result in a more profound and sustained blockade of the signaling pathway, potentially overcoming resistance mechanisms. rsc.orgfrontiersin.org

Optimization for In Vitro and In Vivo Efficacy (Excluding specific ADMET/PK details beyond a general research aim)

The primary research goal in the development of dual phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) inhibitors, such as PI3K/mTOR Inhibitor-3, is to achieve potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers. nih.govfrontiersin.orgnih.gov The optimization process for these compounds focuses on enhancing their efficacy in both laboratory-based cell culture models (in vitro) and in animal models (in vivo).

During preclinical development, candidate compounds undergo extensive testing to demonstrate their ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth. frontiersin.org For instance, the development of dual inhibitors often involves a lead optimization phase where chemical structures are systematically modified to improve potency and physicochemical properties. researchgate.net An example is the discovery of PF-04691502, which emerged from a process integrating structure-based design and optimization of physical properties to yield a compound with robust in vivo efficacy in mouse xenograft tumor models. researchgate.net

The in vitro efficacy of dual inhibitors is typically assessed across a panel of human cancer cell lines. Research has shown that these compounds can inhibit the growth, survival, and proliferation of cancer cells. frontiersin.org The dual-action nature of these inhibitors is considered advantageous as it can overcome feedback mechanisms that may limit the effectiveness of agents targeting only a single protein in the pathway. nih.govfrontiersin.org Studies comparing dual inhibitors like BEZ235 and BGT226 to single-target mTOR inhibitors have shown varied cytotoxic potency, with some dual inhibitors inducing cancer cell death at low micromolar concentrations. nih.gov

In vivo efficacy is a critical step in preclinical evaluation. This is often tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. Successful compounds demonstrate the ability to cause disease stasis or tumor regression when administered orally. rsc.org For example, the dual inhibitor NVP-BEZ235 has shown efficacy in various tumor xenografts, correlating with pharmacodynamic evidence of pathway inhibition in the tumor tissue. rsc.orgmdpi.com Similarly, other compounds have demonstrated the ability to regulate the PI3K/Akt/mTOR pathway mechanically by inhibiting the phosphorylation of key downstream proteins like Akt and S6 in human cancer cell lines and have shown efficacy in xenograft models without significant toxicity. frontiersin.org

CompoundIn Vitro FindingsIn Vivo ModelIn Vivo Efficacy Outcome
NVP-BEZ235Inhibits viability and proliferation in pituitary adenoma and HNSCC primary cultures. mdpi.comaacrjournals.orgVarious tumor xenografts. rsc.orgCauses disease stasis or tumor regression. rsc.org
PF-04691502Potent inhibitory activity against PI3K and mTOR; inhibits downstream effectors like PRAS40 and 4EBP1. nih.govfrontiersin.orgMouse xenograft tumor model. researchgate.netDemonstrated robust tumor growth inhibition. researchgate.net
GSK1059615Inhibited growth, survival, and proliferation of gastric cancer cells. frontiersin.orgGastric cancer xenografts. frontiersin.orgEffectively inhibited progression of gastric cancer cells. frontiersin.org
BGT226Induced acute lymphoblastic leukemia (ALL) cell death at low micromolar concentrations. nih.govNOD/SCID mouse model of pre-B-ALL. nih.govShowed efficacy in extending survival. nih.gov

Development of Preclinical Biomarkers for Response and Resistance

A crucial aspect of developing targeted therapies like PI3K/mTOR inhibitors is the identification of biomarkers. These are measurable biological characteristics that can help predict which tumors will respond to treatment (predictive biomarkers) and confirm that the drug is engaging its target (pharmacodynamic biomarkers). nih.gov Developing these markers in the preclinical phase is essential for guiding the clinical development of these agents and for selecting patients most likely to benefit. elsevierpure.com

Identification of Genetic and Molecular Predictors of Sensitivity

Preclinical research has focused heavily on identifying genetic alterations within the PI3K pathway that correlate with sensitivity or resistance to its inhibition. The rationale is that tumors with mutations that activate this pathway may be "addicted" to it for their growth and survival, making them particularly vulnerable to inhibitors. nih.gov

PIK3CA Mutations : Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers. personalizedmedonc.com Numerous preclinical studies have demonstrated that the presence of PIK3CA mutations is associated with increased sensitivity to PI3K/mTOR inhibitors. nih.govpersonalizedmedonc.com For example, breast cancer xenograft models with PIK3CA mutations showed greater sensitivity to the PI3K inhibitor GDC-0941. personalizedmedonc.com

PTEN Loss : The loss or inactivation of the tumor suppressor gene PTEN is another common mechanism for PI3K pathway activation. personalizedmedonc.com While PTEN loss is a strong rationale for using PI3K pathway inhibitors, its value as a predictive biomarker has been less consistent than that of PIK3CA mutations in some preclinical models. nih.govpersonalizedmedonc.com However, in certain contexts, such as triple-negative breast cancer cells, PTEN loss did correlate with higher sensitivity to PI3K/mTOR inhibition. personalizedmedonc.com

Co-occurring Mutations (Resistance Markers) : The genetic context of the tumor is critical, as mutations in other signaling pathways can confer resistance. Preclinical models have shown that co-occurring mutations in genes like KRAS or BRAF can abrogate the response to PI3K/mTOR inhibitors, even in cells with PIK3CA mutations or PTEN loss. personalizedmedonc.com

Protein Expression Levels : Beyond genetic mutations, the baseline expression levels of key pathway proteins can also predict sensitivity. Preclinical work with the inhibitor GDC-0941 found that high baseline expression of phosphorylated Akt (pAkt) and phosphorylated 4E-BP1 (a downstream effector of mTOR) was associated with sensitivity. nih.govnih.govascopubs.org

BiomarkerAlterationPredicted Effect on SensitivityExample Compound(s)
PIK3CAActivating MutationIncreased Sensitivity nih.govpersonalizedmedonc.comGDC-0941, Everolimus (B549166)
PTENLoss of Function/DeletionIncreased Sensitivity (context-dependent) personalizedmedonc.comPI3K/mTOR Inhibitors
KRAS/BRAFActivating MutationResistance/Reduced Sensitivity personalizedmedonc.comPI3K inhibitors, Everolimus
HER2Gene AmplificationIncreased Sensitivity (especially with PIK3CA mutation) nih.govGDC-0941, BKM120
pAkt / p4E-BP1High Baseline ExpressionIncreased Sensitivity nih.govascopubs.orgGDC-0941

Development of Pharmacodynamic Assays in Preclinical Models

Pharmacodynamic (PD) assays are essential tools in preclinical development to confirm that an inhibitor is reaching its target and modulating the intended signaling pathway in vivo. nih.gov These assays typically measure the levels of downstream signaling proteins that are phosphorylated (activated) by PI3K, AKT, or mTOR. A reduction in the phosphorylation of these proteins following treatment provides direct evidence of target engagement and pathway inhibition. mdpi.com

In preclinical models, these assays are performed on tumor tissues, surrogate tissues (like skin or hair follicles), or circulating tumor cells collected before and after drug administration. nih.gov The consistent and robust inhibition of these PD markers at well-tolerated doses is a key milestone for a compound to advance into clinical trials.

Commonly used pharmacodynamic assays in preclinical models include:

Immunohistochemistry (IHC) : This technique uses antibodies to visualize the presence and phosphorylation status of specific proteins in tissue sections. It is frequently used to assess levels of p-AKT, p-S6, and p-4EBP1 in tumor biopsies. researchgate.net

Western Blot : This laboratory method is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It is a standard method for quantifying the reduction in phosphorylation of pathway components like AKT, S6K1, S6, and PRAS40 in response to inhibitor treatment. mdpi.comnih.gov

Fluorescence-Based Assays : High-throughput, fluorescence-based tools have been developed to measure target-specific phosphorylation in a cellular environment, providing a more scalable alternative to traditional Western blotting for screening and characterizing inhibitors. thermofisher.com

Key proteins monitored in these assays include phosphorylated forms of AKT (at Ser473 and Thr308), ribosomal protein S6 (pS6), and eukaryotic translation initiation factor 4E-binding protein 1 (p4EBP1), which are downstream of mTORC1 and mTORC2. nih.govmdpi.com A time-dependent correlation between the concentration of the inhibitor in the tumor and the inhibition of these markers is often established to understand the duration of the drug's effect. rsc.org

Pharmacodynamic MarkerRole in PathwayEffect of InhibitionCommon Assay Method(s)
p-AKT (Ser473/Thr308)Central node downstream of PI3K; activated by mTORC2. nih.govnih.govDecreased PhosphorylationWestern Blot, IHC mdpi.comresearchgate.net
p-S6 (Ser235/236)Downstream effector of mTORC1, involved in protein synthesis. nih.govresearchgate.netDecreased PhosphorylationIHC, Western Blot researchgate.net
p-4EBP1Downstream effector of mTORC1, regulates translation initiation. nih.govnih.govDecreased PhosphorylationWestern Blot, IHC
p-PRAS40Substrate of AKT and component of mTORC1. nih.govDecreased PhosphorylationWestern Blot, Fluorescence Assays thermofisher.com

Future Directions and Emerging Concepts in Research on the Chemical Compound and Dual Pi3k/mtor Inhibitors

Development of Next-Generation Dual PI3K/mTOR Inhibitors

The initial development of dual PI3K/mTOR inhibitors provided a strong foundation for therapeutic intervention. However, the drive to improve efficacy and expand clinical applications has led to the pursuit of next-generation compounds with enhanced properties.

The PI3K family consists of multiple isoforms with distinct roles in normal physiology and disease. Next-generation inhibitors are being designed with a focus on either enhanced selectivity for specific PI3K isoforms or potent pan-inhibition across all class I isoforms, coupled with mTOR blockade. The rationale for isoform selectivity lies in the potential to target specific cancer types that are dependent on a particular isoform, thereby potentially reducing off-target effects. Conversely, pan-inhibition may be more effective in tumors with heterogeneous PI3K pathway alterations. researchgate.net

The development of compounds like WJD008, a novel dual PI3K/mTOR inhibitor, showcases the potent antiproliferative activity across a wide range of cancer cell lines, suggesting the value of broad inhibition. nih.gov The goal is to create inhibitors that are not only potent but also possess improved pharmacokinetic and pharmacodynamic profiles, leading to better therapeutic windows.

Table 1: Examples of Second-Generation PI3K/mTOR Inhibitors and their Characteristics

Compound Key Characteristics Reference
NVP-BEZ235 Orally available, potent inhibitor of all four PI3K paralogues and mTOR. nih.gov nih.govnih.gov
WJD008 Potent inhibition of p110α and mTOR, with broad antiproliferative activity. nih.gov nih.gov
SN202 ATP-competitive dual inhibitor with significant activity against PI3Kα, PI3Kγ, and mTOR. nih.gov nih.gov

This table is for illustrative purposes and includes examples of dual PI3K/mTOR inhibitors to demonstrate the characteristics of next-generation compounds.

A significant frontier in inhibitor development is the exploration of novel binding mechanisms beyond the highly conserved ATP-binding site. Allosteric inhibitors, which bind to sites other than the active site, can offer greater selectivity and unique modes of action. nih.gov Research into the structural biology of PI3K and mTOR has identified potential allosteric pockets that could be targeted for mutant-selective inhibition. researchgate.netjohnshopkins.edu

For instance, the discovery of a cryptic pocket in mTOR that is analogous to an allosteric site in PI3Kα suggests that new allosteric inhibitors could be designed to be selective for mutant forms of mTOR. researchgate.netbiorxiv.org This approach could lead to more precise and effective therapies. Furthermore, "bi-steric inhibitors" that engage both the active site and an allosteric site are being developed to achieve deeper and more selective inhibition of mTORC1. researchgate.net

Exploration of Novel Preclinical Disease Indications

While the primary focus of PI3K/mTOR inhibitor development has been in oncology, the central role of this pathway in various cellular processes has opened up avenues for research in a range of other diseases.

The PI3K/mTOR pathway is a key regulator of immune cell function, and its dysregulation is implicated in autoimmune diseases. Preclinical studies have shown that PI3K/mTOR inhibition can suppress the proliferation of rheumatoid arthritis synoviocytes, suggesting a therapeutic potential in this condition. mdpi.com The dual inhibitor NVP-BEZ235, for example, has demonstrated the ability to reduce the proliferation of these cells. mdpi.com

In the realm of neurological disorders, increased PI3K/mTOR signaling is linked to the pathology of Alzheimer's disease. mdpi.com The dual inhibitor PF-04691502 has been shown in preclinical models to enhance cognitive performance and reduce the accumulation of amyloid-β plaques by inducing autophagy. mdpi.comnih.gov This highlights the potential of these inhibitors to address neurodegenerative processes.

Furthermore, genetic mutations that lead to the hyperactivation of the PI3K/mTOR pathway are the cause of several rare genetic diseases, including certain overgrowth syndromes. nih.gov These conditions, sometimes referred to as "mTORopathies," present a clear rationale for treatment with PI3K/mTOR inhibitors, and this is an active area of research. nih.govresearchgate.net

Integration with Advanced Preclinical Modeling

The translation of preclinical findings to clinical success is a major challenge in drug development. Advanced preclinical models that more accurately recapitulate human physiology and disease are crucial for improving the predictive value of this research.

Organoids, which are three-dimensional (3D) cell cultures that mimic the structure and function of human organs, are becoming increasingly important tools in preclinical research. news-medical.netdrugdiscoverynews.com These models can be derived from patient tissues, preserving the genetic and phenotypic heterogeneity of the original disease. units.it For PI3K/mTOR inhibitors, tumor organoids can be used for high-throughput drug screening to identify sensitive and resistant tumor types and to test combination therapies. units.itmanchester.ac.uk

The use of organoids allows for a more physiologically relevant assessment of drug efficacy compared to traditional two-dimensional cell cultures. news-medical.netmanchester.ac.uk For example, patient-derived bladder cancer organoids have been shown to reflect the drug response of the original tumor, making them a valuable platform for personalized medicine approaches with targeted therapies like PI3K/mTOR inhibitors. units.it

Application of CRISPR/Cas9 for Pathway Perturbation and Resistance Modeling

The advent of CRISPR/Cas9 genome editing has revolutionized the study of cancer signaling pathways and drug resistance mechanisms. In the context of PI3K/mTOR inhibitors, this technology provides a powerful tool to systematically dissect the pathway's genetic components and identify key mediators of therapeutic response and failure.

Researchers have utilized CRISPR/Cas9 to create isogenic cell line models by knocking out specific tumor suppressor genes (TSGs) that regulate the PI3K/mTOR pathway. nih.gov This approach allows for the precise investigation of how the loss of a single gene contributes to resistance. For example, studies in head and neck squamous cell carcinoma (HNSCC) have employed CRISPR/Cas9 to generate cell lines with knockouts of PTEN, TSC2, and STK11. nih.gov By comparing the response of these knockout cells to pathway inhibition against their wild-type counterparts, researchers can directly attribute resistance to the loss of a specific tumor suppressor. One key finding is that both engineered and endogenous loss of PTEN can confer resistance to EGFR inhibitors like cetuximab, a phenomenon driven by the sustained, EGFR-independent activation of PI3K/mTOR signaling. nih.gov

These genetic perturbation studies are crucial for resistance modeling, as they can uncover vulnerabilities that may not be apparent from genomic sequencing alone. By identifying the specific downstream signaling events that are sustained in the presence of an inhibitor, new therapeutic strategies can be devised. For instance, if resistance is mediated by a specific downstream effector, it may be possible to co-target that protein to restore sensitivity. Genome-scale shRNA and CRISPR screens have also been instrumental in identifying kinases, such as PIM kinase, that confer resistance to PI3K inhibitors, providing a molecular basis for overcoming limited therapeutic efficacy. nih.gov

CRISPR/Cas9-Mediated Knockout for Resistance Modeling in HNSCC

Target Gene (Tumor Suppressor)Cell Lines UsedKey Finding Related to Pathway SignalingReference
PTENCAL27, HN12Engineered PTEN loss mediates resistance to cetuximab due to sustained PI3K/mTOR signaling activity. nih.gov
TSC2CAL27, HN12Used to systematically explore the contribution of genomic alterations in PI3K/mTOR pathway tumor suppressor genes to drug resistance. nih.gov
STK11CAL27, HN12Part of a panel to assess the impact of losing different PI3K/mTOR pathway regulators on therapeutic response. nih.gov
EIF4EBP1CAL27, HN12Investigated as another component of the PI3K/mTOR signaling network in the context of cetuximab resistance. nih.gov

Investigation of Epigenetic and Microenvironmental Modulation by The Chemical Compound

Beyond direct effects on cancer cell signaling, dual PI3K/mTOR inhibitors can profoundly influence the cellular and molecular landscape through epigenetic reprogramming and modulation of the tumor microenvironment (TME).

Epigenetic Modulation: There is a significant and complex interplay between metabolic signaling pathways like PI3K/mTOR and the epigenetic machinery that regulates gene expression. nih.gov Research has shown that both the activation and inhibition of mTOR can paradoxically lead to an increase in the repressive histone mark H3K27me3, albeit through distinct mechanisms. mTORC1 activation can increase the protein levels of the histone methyltransferase EZH2, while mTOR inhibition appears to induce H3K27me3 through a mechanism involving changes in the ratio of EZH1 and EZH2 proteins. nih.gov This suggests that PI3K/mTOR inhibitors can alter the epigenetic state of a cell, which may contribute to their anti-proliferative effects.

Furthermore, the synergy between PI3K/mTOR inhibitors and epigenetic-modifying drugs, such as histone deacetylase (HDAC) inhibitors, is an active area of investigation. mdpi.com Combining a dual PI3K/mTOR inhibitor with an HDAC inhibitor has been shown to synergistically inhibit the growth of cancer cell lines by reducing the phosphorylation of downstream targets like Akt, S6, and 4EBP-1, leading to enhanced apoptosis. mdpi.com

Microenvironmental Modulation: The TME, consisting of immune cells, stromal cells, blood vessels, and extracellular matrix, plays a critical role in tumor progression and therapeutic response. nih.gov Dual PI3K/mTOR inhibitors can reshape this complex ecosystem. These compounds have been shown to interfere with angiogenesis, cell migration, and cytokine signaling, which are essential for the interaction between malignant cells and their microenvironment. nih.gov

Specifically, PI3K/mTOR inhibition can modulate the immune landscape within the TME. nih.govuq.edu.au These inhibitors can decrease the number and suppressive function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are key drivers of immunosuppression. researchgate.net Concurrently, they can enhance the function of cytotoxic CD8+ T cells and promote the polarization of macrophages towards an anti-tumor M1 phenotype. researchgate.net For example, the dual PI3K/mTOR inhibitor NVP-BEZ235 has been shown to be more effective than single-target inhibitors at impairing microenvironment survival signals in mantle cell lymphoma, in part by blocking IL-6/STAT3 signaling. nih.gov

Effects of PI3K/mTOR Inhibitors on the Tumor Microenvironment

TME ComponentEffect of InhibitionMechanism/OutcomeReference
Immune Cells (Tregs, MDSCs)Decreased number and functionReduces immunosuppression within the tumor. researchgate.net
Immune Cells (CD8+ T cells)Enhanced functionImproves anti-tumor immune response. nih.govresearchgate.net
MacrophagesPromotes conversion to M1 phenotypeShifts balance from pro-tumor (M2) to anti-tumor (M1) macrophages. researchgate.net
AngiogenesisInhibitedReduces tumor blood supply by interfering with processes like VEGF signaling. nih.govresearchgate.net
Cytokine Signaling (e.g., IL-6)BlockedDisrupts pro-survival signals from the microenvironment to cancer cells. nih.gov

Translational Research Opportunities from a Basic Science Perspective

From a basic science standpoint, the study of dual PI3K/mTOR inhibitors presents numerous opportunities for translational research, focusing on fundamental mechanisms that could inform future therapeutic strategies, distinct from direct clinical application.

One major avenue is the identification and validation of robust biomarkers to predict sensitivity or resistance. While mutations in genes like PIK3CA are known activators of the pathway, they are not always predictive of response to inhibitors. ascopubs.org Basic research can focus on discovering functional biomarkers, such as the phosphorylation status of downstream proteins (e.g., p-Akt, p-S6), or developing multi-gene expression signatures that reflect the pathway's activity state more accurately. ascopubs.org Investigating novel axes, such as the EHMT2-p27 axis, may also provide markers to modulate and predict cellular response to dual PI3K/mTOR inhibition. nih.gov

Another key opportunity lies in elucidating the complex feedback loops and pathway crosstalk that lead to adaptive resistance. mdpi.comelsevierpure.com When the PI3K/mTOR pathway is inhibited, cells can activate compensatory signaling through other pathways, such as the MAPK/ERK pathway. mdpi.com Basic science studies are essential to map these escape routes comprehensively. This knowledge can form the basis for designing rational, mechanism-based combination therapies from a preclinical perspective, pairing PI3K/mTOR inhibitors with inhibitors of the identified escape pathways. nih.gov

Finally, there is a need to develop more sophisticated preclinical models that better recapitulate human disease. This includes the use of patient-derived xenografts (PDXs) and three-dimensional organoid cultures. mdpi.com These models can provide a more accurate platform to study inhibitor response, investigate the role of the TME, and test novel therapeutic combinations in a setting that more closely mirrors the complexity of a real tumor. mdpi.com Integrating genomic and bioinformatic data with functional approaches in these advanced models will be crucial for translating basic science discoveries into future clinical hypotheses. amegroups.cn

Q & A

Q. What is the molecular mechanism of action of PI3K/mTOR Inhibitor-3, and how does its dual inhibition differ from single-target inhibitors?

this compound (compound 12) is an imidazoline-based compound that competitively binds to the ATP-binding pockets of both PI3K and mTOR kinase domains, inhibiting their catalytic activity. Dual inhibitors block upstream (PI3K) and downstream (mTOR) nodes of the pathway simultaneously, preventing compensatory activation of parallel signaling cascades observed with single-target inhibitors. For example, mTORC1 inhibition can relieve feedback suppression of PI3K/Akt, which dual inhibitors circumvent .

  • Methodological Insight : Validate dual inhibition using kinase activity assays (e.g., radiometric ATP-binding assays with γ-32P-ATP for PI3K and mTOR) and monitor downstream biomarkers (e.g., p-Akt S473 for mTORC2 and p-S6K for mTORC1) via Western blot .

Q. Which experimental models are most appropriate for evaluating the efficacy of this compound in cancer research?

  • In vitro : Use cancer cell lines with hyperactivated PI3K/Akt/mTOR signaling (e.g., PTEN-null or PIK3CA-mutant models). Perform dose-response assays (MTT or CellTiter-Glo) to calculate IC50/IC90 values. Include controls for off-target effects (e.g., PI3K/mTOR-independent cell lines) .
  • In vivo : Xenograft models (subcutaneous or orthotopic) with pharmacodynamic (PD) endpoints (e.g., tumor phospho-protein analysis) and pharmacokinetic (PK) profiling to assess bioavailability .

Q. How can researchers confirm target engagement and pathway modulation by this compound?

Use phospho-specific antibodies in Western blot or multiplex immunoassays to quantify changes in key pathway markers:

  • Downstream of PI3K : p-Akt T308 (PI3K-dependent) and p-FOXO1/3a.
  • Downstream of mTOR : p-S6K T389 (mTORC1) and p-NDRG1 T346 (mTORC2). Combine with siRNA knockdown or rescue experiments to validate inhibitor specificity .

Advanced Research Questions

Q. What mechanisms underlie acquired resistance to this compound, and how can they be experimentally addressed?

Resistance may arise from mutations in PI3Kα (e.g., H1047R) or mTOR (e.g., mTOR FKBP12-rapamycin binding domain mutations). Use genomic sequencing (e.g., whole-exome or targeted panels) and phosphoproteomic profiling to identify compensatory pathways (e.g., MAPK/ERK or STAT3). In vitro resistance models can be generated via chronic inhibitor exposure .

Q. How should combination therapies involving this compound be rationally designed?

Pair with agents targeting parallel survival pathways (e.g., MEK inhibitors for MAPK-driven resistance) or synthetic lethal partners (e.g., PARP inhibitors in BRCA-mutant models). Use high-throughput screening (e.g., synergy matrices) and mechanistic studies (e.g., apoptosis/cell cycle analysis) to optimize dosing schedules .

Q. What structural features of this compound enable dual kinase inhibition, and how can this inform analog development?

The imidazoline scaffold interacts with conserved residues in the ATP-binding pockets of PI3K and mTOR. Molecular docking (e.g., using crystal structures PDB:4JSV for mTOR and 6OAC for PI3Kα) and dynamics simulations can identify critical binding interactions. Modify substituents to enhance isoform selectivity or reduce metabolic clearance .

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Discrepancies may arise from batch-to-batch variability, cell line genetic heterogeneity, or assay conditions. Standardize protocols (e.g., serum starvation before stimulation) and validate findings across multiple models. Report IC50 values with 95% confidence intervals and use pathway activity scores (PAS) for normalization .

Q. What in vivo validation strategies are critical for translating this compound findings to preclinical trials?

Conduct PK/PD studies to establish dose-exposure relationships and assess tumor penetration. Use patient-derived xenograft (PDX) models retaining original tumor genetics. Monitor toxicity via blood biomarkers (e.g., glucose/insulin for metabolic side effects) .

Q. How does this compound’s isoform selectivity compare to other PI3K/Akt/mTOR inhibitors?

Unlike isoform-specific inhibitors (e.g., PI3Kδ inhibitors), this compound is a pan-PI3K/mTOR agent. Perform kinase profiling (e.g., KINOMEscan) to quantify off-target effects on related kinases (e.g., DNA-PK or ATM) .

Q. What advanced techniques can identify off-target effects of this compound?

Use thermal proteome profiling (TPP) or Chemoproteomics to map inhibitor-protein interactions. Combine with CRISPR-Cas9 screens to identify genetic vulnerabilities or synthetic lethal interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.